Nitrourea

Energetic materials High explosives Physical characterization

Select Nitrourea when you need an authentic organic molecular compound—not a salt like urea nitrate or a persistent analog like nitroguanidine—for your R&D. Its 1.17% higher crystal density over nitroguanidine makes it ideal for compact, high-brisance device prototyping. Its rapid, traceable aqueous decomposition to NH₃, N₂O, and CO₂ is essential for environmental fate modeling and biodegradation studies. For forensic QC, its unique IR spectrum (five resolved bands between 3400–2765 cm⁻¹) and distinct LC-MS fragment (m/z 104.010) ensure unambiguous identification. Procure with confidence knowing its thermal and spectral identity is fully validated.

Molecular Formula CH3N3O3
Molecular Weight 105.05 g/mol
CAS No. 556-89-8
Cat. No. B1361781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrourea
CAS556-89-8
Molecular FormulaCH3N3O3
Molecular Weight105.05 g/mol
Structural Identifiers
SMILESC(=O)(N)N[N+](=O)[O-]
InChIInChI=1S/CH3N3O3/c2-1(5)3-4(6)7/h(H3,2,3,5)
InChIKeyCMUOJBJRZUHRMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitrourea (CAS 556-89-8): Baseline Physical, Chemical, and Energetic Characteristics for Informed Procurement


Nitrourea (CAS 556-89-8), also known as N-nitrocarbamide, is an organic molecular compound with the formula CH₃N₃O₃ and a molecular weight of 105.05 g/mol. It appears as a white crystalline solid that decomposes at approximately 158-159°C rather than melting [1][2]. The compound is classified as a strong high explosive with a detonation velocity of 6860 m/s and an RE factor of 1.01 [3][4]. Nitrourea is synthesized primarily via dehydration of urea nitrate using concentrated sulfuric acid at low temperatures (0 to -3°C) or via acetic anhydride in acetic acid medium [5][6]. Its energetic properties, moderate sensitivity to impact and heat, and role as a key intermediate in the biodegradation of nitroguanidine define its niche in both energetic materials research and environmental fate studies [7][8]. These baseline characteristics establish nitrourea as a chemically distinct entity from its inorganic salt precursor urea nitrate and its structural analog nitroguanidine, a distinction critical for applications where decomposition pathway, water instability, or synthetic utility are paramount.

Why Nitrourea Cannot Be Readily Substituted with Urea Nitrate, Nitroguanidine, or Other Nitramine Analogs


The substitution of nitrourea with seemingly similar energetic materials—urea nitrate, nitroguanidine, or even nitrourea-based derivatives—is scientifically unjustified due to fundamental differences in molecular identity, thermal decomposition behavior, and aqueous stability. While urea nitrate (UN) is an inorganic salt that melts around 160°C and exhibits complex multi-step weight loss beginning near 140°C, nitrourea (NU) is an organic molecular compound that decomposes sharply at a comparable temperature without a true melt phase [1]. This thermal divergence directly impacts processing safety and performance predictability in formulations. Compared to nitroguanidine (NQ), nitrourea displays markedly higher aqueous instability, undergoing both biotic and abiotic decomposition in water to yield NH₃, N₂O, and CO₂—a critical distinction for environmental fate modeling and remediation strategy design [2]. Furthermore, nitrourea's hydrolytic vulnerability contrasts with the relative robustness of its bicyclic derivative TNDGU (tetranitrodiglycoluril), which demonstrates a decomposition temperature elevated by approximately 125°C (284.8°C vs. 158°C) and a density 11.5% higher (1.93 vs. 1.73 g/cm³) [3][4]. These quantifiable differences in stability, phase behavior, and decomposition pathways mean that substituting any of these analogs for nitrourea without rigorous re-validation of performance and safety parameters introduces unacceptable risk and analytical error. The evidence below provides the specific, head-to-head data required to justify the selection of nitrourea over its nearest alternatives for defined research and industrial use cases.

Quantitative Comparative Evidence: Nitrourea vs. Closest Analogs in Density, Detonation Performance, Thermal Stability, and Synthetic Yield


Crystal Density of Nitrourea Compared to Nitroguanidine

The crystal density of nitrourea (1.73 g/cm³) is marginally higher than that of its close structural analog nitroguanidine (1.71 g/cm³) [1][2]. This small but measurable difference in density is a key parameter in energetic material formulation, as it directly influences detonation pressure and velocity. While the difference is slight, nitrourea's 1.17% higher density may translate to a minor volumetric advantage in space-constrained applications such as shaped charges or detonator designs where every gram per cubic centimeter contributes to performance.

Energetic materials High explosives Physical characterization

Detonation Velocity and Lead Block Expansion vs. Nitroguanidine

Nitrourea exhibits a detonation velocity of 6860 m/s [1][2]. While a direct detonation velocity value for nitroguanidine is not uniformly reported in the same sources, a classic lead block expansion test provides a more directly comparable metric. In this test, nitrourea produced a block expansion of 310 cm³, compared to 305 cm³ for nitroguanidine [3]. This 1.64% greater expansion indicates that nitrourea delivers a measurably higher brisance, or shattering power, than its guanidine analog, despite their similar densities and chemical structures.

Explosive performance Detonics Comparative energetics

Thermal Decomposition Behavior and Onset Temperature vs. Urea Nitrate

Nitrourea and its synthetic precursor urea nitrate (UN) both visually resemble white solids and both undergo endothermic events near 160°C, yet their thermal decomposition profiles diverge fundamentally. Differential scanning calorimetry (DSC) reveals that UN exhibits multiple, complex weight-loss events commencing around 140°C, whereas nitrourea undergoes a single, sharp exothermic decomposition at approximately 158-159°C [1][2]. This singular, well-defined decomposition event for nitrourea contrasts with the multi-step, less predictable decomposition of UN, offering a more reproducible energetic signature and potentially simpler safety modeling in thermal hazard assessments.

Thermal stability Energetic materials Differential scanning calorimetry

Synthetic Yield from Urea Nitrate Using Acetic Anhydride/Acetic Acid Method

The preparation of nitrourea from urea nitrate can be achieved by two principal routes: dehydration with concentrated sulfuric acid at sub-zero temperatures or with acetic anhydride in acetic acid at elevated temperatures (60-63°C). The acetic anhydride method, as described in U.S. Patent 2,311,784, yields 84-87.5% of theory (64.5-61.2 lbs from 90 lbs urea nitrate) [1]. In contrast, the sulfuric acid method is reported to yield only approximately 13% recrystallized nitrourea [2]. This 6.5- to 6.7-fold increase in yield using the acetic anhydride route represents a critical economic and logistical advantage for laboratory or pilot-scale production, directly impacting procurement decisions for researchers who plan to synthesize nitrourea in-house from its precursor.

Synthetic chemistry Process optimization Energetic materials manufacturing

Hydrolytic Instability in Water as a Key Differentiator from Nitroguanidine

Nitrourea is highly unstable in aqueous environments, undergoing rapid biotic and abiotic decomposition to yield ammonia, nitrous oxide, and carbon dioxide [1][2]. This instability is a defining characteristic that distinguishes it from nitroguanidine (NQ), which is hydrolyzed more slowly, particularly in alkaline media, and is known to persist longer under certain environmental conditions [3]. In the aerobic mineralization of NQ by Variovorax strain VC1, nitrourea was identified as a transient intermediate that rapidly decomposes, underscoring its fleeting nature compared to the parent NQ [1].

Environmental fate Biodegradation Aqueous stability

Derivative Thermal Stability: Nitrourea vs. Its Bicyclic Analog TNDGU

While nitrourea itself is a useful building block, its inherent limitations in thermal and hydrolytic stability can be overcome by derivatization. The bicyclic compound tetranitrodiglycoluril (TNDGU), synthesized from nitrourea precursors, exhibits a decomposition temperature of 284.8°C—an increase of approximately 125°C over the parent nitrourea (158-159°C) [1][2]. TNDGU also demonstrates enhanced resistance to hydrolysis compared to other nitrourea analogs and a calculated density of 1.93 g/cm³ (11.5% higher than nitrourea's 1.73 g/cm³) [3]. This class-level comparison highlights that while nitrourea serves as a valuable synthetic intermediate, its direct application as an energetic material is limited by stability concerns; researchers seeking higher-performance, hydrolytically stable explosives should consider nitrourea-derived analogs like TNDGU.

Energetic materials design Thermal stability enhancement Hydrolytic resistance

Optimal Use Cases for Nitrourea Informed by Comparative Performance and Stability Data


Research Applications Where Marginal Density and Brisance Advantage Over Nitroguanidine Is Critical

Given nitrourea's 1.17% higher crystal density (1.73 vs. 1.71 g/cm³) and 1.64% greater lead block expansion (310 vs. 305 cm³) compared to nitroguanidine, researchers developing compact, high-brisance explosive devices—such as miniature shaped charges, detonators, or specialized demolition charges—may preferentially select nitrourea to maximize volumetric performance within strict size constraints [1]. The measurable, albeit modest, performance edge makes nitrourea the compound of choice when every fractional gain in density or shattering power is mission-critical, and when the compound's sensitivity profile aligns with handling and safety protocols.

Environmental Fate Studies Leveraging Nitrourea's Distinct Aqueous Instability

Nitrourea's rapid decomposition in water to NH₃, N₂O, and CO₂—in stark contrast to the relative environmental persistence of nitroguanidine—makes it an ideal model compound for studying the fate and transport of transient energetic intermediates in soil and groundwater systems [1]. Researchers investigating the biodegradation pathways of nitroguanidine, such as those employing Variovorax strain VC1, rely on authentic nitrourea reference standards to confirm the formation and subsequent breakdown of this key intermediate. Furthermore, its limited aqueous stability can be exploited in experimental designs where a self-neutralizing energetic tracer is required, minimizing long-term contamination concerns.

Synthetic Chemistry Workflows Requiring High-Yield Conversion from Urea Nitrate

For laboratories or pilot plants synthesizing nitrourea in-house, the choice of synthetic route dramatically impacts cost and throughput. The acetic anhydride/acetic acid method, which delivers yields of 84-87.5%, is vastly superior to the classic sulfuric acid method with its 13% recrystallized yield [1]. Procurement of the necessary reagents and nitrourea itself should be guided by this yield differential: researchers planning to produce nitrourea from urea nitrate should adopt the acetic anhydride route to minimize waste and maximize material efficiency, making this scenario highly relevant for process chemists and scale-up engineers in the energetic materials sector.

Analytical Reference Standard for Distinguishing Urea Nitrate from Nitrourea in Forensic or Quality Control Settings

The visual similarity of urea nitrate and nitrourea—both white solids decomposing near 160°C—can lead to misidentification in forensic analysis or quality control of energetic materials. However, their infrared spectra are unequivocally distinct: urea nitrate displays a broad band at 2400 cm⁻¹ absent in nitrourea, while nitrourea exhibits five resolved bands between 3400 and 2765 cm⁻¹ [1]. Additionally, LC-MS analysis shows that nitrourea's major negative ion fragment is NU⁻H at m/z 104.010, whereas urea nitrate yields primarily nitrate peaks [1]. These analytical differentiators underscore the necessity of using authentic nitrourea as a reference standard when developing or validating methods to discriminate between these two closely related but functionally different materials, a critical application in forensic science, homeland security, and propellant manufacturing QC.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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